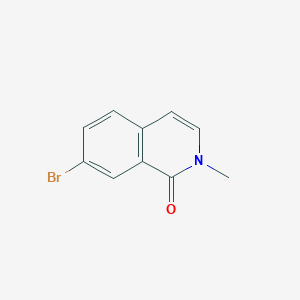

7-Bromo-2-methylisoquinolin-1(2H)-one

説明

Significance of Isoquinoline (B145761) Derivatives in Organic and Medicinal Chemistry

The isoquinoline framework, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in organic and medicinal chemistry. wisdomlib.org Described as a "privileged scaffold," its derivatives are integral to the development of therapeutic agents and are found in a wide array of natural products, particularly alkaloids. nih.govbenthamdirect.com The structural diversity and therapeutic importance of isoquinoline-rooted molecules make them a primary target for synthetic organic chemists. nih.govrsc.org

The significance of isoquinoline derivatives is underscored by their broad spectrum of pharmacological activities. wisdomlib.org These compounds have been extensively investigated and have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, antifungal, and antiviral agents. wisdomlib.orgnih.govsemanticscholar.org The versatility of the isoquinoline core allows for substitutions at various positions, enabling chemists to modulate the biological and physical properties of the resulting molecules to optimize them for specific therapeutic targets. semanticscholar.org This adaptability has led to the inclusion of the isoquinoline nucleus in numerous clinically applied or preclinical drugs for a wide range of diseases, including tumors, infections, and neurological disorders. benthamdirect.comeurekaselect.com Consequently, the synthesis and study of novel isoquinoline derivatives remain an active and engrossing area of contemporary chemical research. nih.gov

Overview of 7-Bromo-2-methylisoquinolin-1(2H)-one as a Representative Isoquinolone Derivative

Within the large family of isoquinoline compounds, this compound emerges as a specific derivative with a defined chemical structure. It belongs to the isoquinolinone (or isoquinolone) subclass, characterized by a ketone group at the C1 position. The nomenclature further specifies a bromine atom attached at the 7th position of the bicyclic ring and a methyl group bonded to the nitrogen atom (position 2).

This compound serves as a valuable example of how the core isoquinolone structure can be chemically modified. The presence of a bromine atom is particularly noteworthy from a synthetic chemistry perspective. Halogenated aromatic compounds are crucial intermediates in organic synthesis, often serving as handles for introducing further chemical complexity through various cross-coupling reactions. orgsyn.org This functionalization capability makes this compound a useful building block for creating more elaborate molecules.

While extensive biological studies on this specific molecule are not widely documented in peer-reviewed literature, its chemical properties are well-defined.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1290634-35-3 |

| Molecular Formula | C10H8BrNO |

| Molecular Weight | 238.08 g/mol |

| MDL Number | MFCD22380537 |

| Storage | Sealed in dry, room temperature |

As a representative isoquinolone, this compound exemplifies the chemical scaffolds that are foundational to synthetic and medicinal chemistry research programs aimed at discovering new bioactive compounds. Its defined structure and reactive potential make it a valuable entity in the vast library of heterocyclic compounds available to researchers.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSFZIKRCCTBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 7 Bromo 2 Methylisoquinolin 1 2h One

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-7 position of 7-bromo-2-methylisoquinolin-1(2H)-one is a key handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are extensively used to functionalize aryl halides. In the context of synthesizing complex pharmaceutical agents, the this compound core is often coupled with various partners.

Suzuki-Miyaura Coupling: While direct Suzuki coupling on this compound is feasible, a common strategy in multi-step syntheses involves converting the bromide to a boronic ester first. For instance, in the synthesis of the BET inhibitor Trotabresib (BMS-986378), the 7-bromo intermediate is converted to 2-methyl-1-oxo-1,2-dihydroisoquinolin-7-yl)boronic acid pinacol (B44631) ester. acs.orgpatsnap.com This boronate then undergoes a Suzuki coupling with a different aryl halide. This two-step approach is often used to modulate reactivity and improve yields in complex syntheses.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, replacing the bromine atom with a nitrogen-containing functional group. This is a crucial transformation for synthesizing compounds with amine or substituted amine moieties at the 7-position, which can significantly impact biological activity.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. lookchem.com This introduces an alkynyl group, which can serve as a versatile intermediate for further transformations, including cyclization reactions or the synthesis of compounds with extended conjugation.

The table below summarizes representative conditions for these types of cross-coupling reactions on similar aryl bromide substrates, illustrating the general parameters employed.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | 80-110 | 7-Aryl-2-methylisoquinolin-1(2H)-one |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 90-120 | 7-(Arylamino)-2-methylisoquinolin-1(2H)-one |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DiPEA | THF or DMF | 25-80 | 7-(Alkynyl)-2-methylisoquinolin-1(2H)-one |

This table represents typical conditions for these reactions; specific conditions for this compound may vary.

Reactions Involving the Carbonyl Group: Reduction and Subsequent Functionalization

The lactam carbonyl group at the C-1 position is another key site for chemical modification. Its reactivity is characteristic of an amide, which is generally less electrophilic than a ketone or an aldehyde.

Reduction of the Carbonyl Group:

The reduction of the amide functionality in this compound typically requires strong hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is capable of reducing the lactam to the corresponding cyclic amine. youtube.comchemistrysteps.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom to yield 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. This transformation removes the planarity of the heterocyclic ring, introducing a chiral center if substituents are present at C-1 or C-3, and significantly alters the molecule's three-dimensional shape and electronic properties.

Sodium Borohydride (B1222165) (NaBH₄): In contrast, milder reducing agents like sodium borohydride are generally not reactive enough to reduce the amide group of the lactam under standard conditions. chemistrysteps.com This differential reactivity allows for the selective reduction of other functional groups, such as ketones or aldehydes, elsewhere in the molecule while leaving the isoquinolinone core intact.

Di-isobutyl Aluminum Hydride (DIBAL-H): At low temperatures, DIBAL-H can be used for the partial reduction of amides or esters to aldehydes. masterorganicchemistry.com Its application to this specific lactam could potentially lead to the formation of a hemiaminal or enamine intermediate, depending on the reaction conditions and subsequent workup.

| Reducing Agent | Product | Typical Conditions |

| LiAlH₄ | 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | Anhydrous THF or Et₂O, 0°C to reflux |

| NaBH₄ | No reaction (with lactam) | Methanol or Ethanol, 0°C to rt |

| DIBAL-H | Potential for partial reduction | Anhydrous Toluene or CH₂Cl₂, -78°C |

Subsequent functionalization of the reduction product, 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, can be achieved through reactions targeting the secondary amine or the aryl bromide, opening avenues to a different class of derivatives.

Cyclization and Annulation Reactions for the Formation of Complex Structures

This compound is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These reactions often involve an initial functionalization at the C-7 position, followed by an intramolecular cyclization event to form a new ring.

One common strategy involves a Sonogashira coupling to introduce an alkyne at the 7-position, which can then undergo an intramolecular cyclization. For example, coupling with a terminal alkyne bearing a nucleophilic group (such as a hydroxyl or amino group) can lead to the formation of fused furan (B31954) or pyrrole (B145914) rings upon cyclization.

Another approach is intramolecular Heck-type reactions. If a vinyl group is introduced at a position that can geometrically reach another part of the molecule, a palladium-catalyzed intramolecular cyclization can form new carbocyclic or heterocyclic rings. nih.gov

These strategies are particularly relevant in the synthesis of natural products and their analogs, where building molecular complexity from simpler scaffolds is a key objective. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of these reactions are well-established for similar bromo-heterocyclic systems.

Investigations into Aromatic System Reactivity and Electrophilic Substitution

The benzene (B151609) ring of the isoquinolinone core can undergo electrophilic aromatic substitution, although its reactivity is influenced by the existing substituents: the deactivating, ortho-, para-directing bromine atom and the electron-withdrawing lactam moiety.

A prime example of this reactivity is the synthesis of this compound itself. The bromination of the parent compound, 2-methylisoquinolin-1(2H)-one, with N-bromosuccinimide (NBS) in acetonitrile (B52724) selectively yields the 7-bromo isomer. acs.org This high regioselectivity indicates that the C-7 position is the most activated site for electrophilic attack. The directing effects of the fused lactam ring favor substitution on the benzene ring rather than the pyridine-like portion, and among the available positions (C-5, C-6, C-7, C-8), the C-7 position is electronically favored.

Further electrophilic substitution on the this compound system is expected to be challenging due to the presence of two deactivating groups (the bromo and lactam functionalities). If a reaction were to occur, the new electrophile would likely be directed to the positions ortho or para to the existing bromine atom (C-6 or C-8), with the precise outcome depending on the steric hindrance and the specific electronic influence of the lactam ring on these positions. For instance, nitration of related N-protected tetrahydroquinolines has shown that substitution patterns can be controlled, but often a mixture of isomers is obtained. researchgate.net

| Reaction Type | Reagent | Product | Position of Substitution |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | This compound | C-7 |

| Further Nitration (Predicted) | HNO₃/H₂SO₄ | 7-Bromo-x-nitro-2-methylisoquinolin-1(2H)-one | C-5 or C-6 (predicted) |

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for High-Sensitivity Analysis

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful technique for determining the precise mass of a molecule and its fragments, providing invaluable information for formula determination and structural elucidation. For 7-Bromo-2-methylisoquinolin-1(2H)-one (molecular formula: C₁₀H₈BrNO), high-resolution mass spectrometry (HRMS) would yield an exact mass measurement, distinguishing it from other compounds with the same nominal mass.

The isotopic pattern is particularly informative due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, providing a clear signature for a monobrominated compound.

While specific experimental Q-TOF data for this compound is not widely published, the expected fragmentation patterns can be predicted based on the analysis of similar isoquinoline (B145761) structures. scielo.brresearchgate.net Tandem mass spectrometry (MS/MS) experiments would likely involve the fragmentation of the protonated molecular ion [M+H]⁺. Key fragmentation pathways for isoquinoline alkaloids often include retro-Diels-Alder (RDA) reactions, cleavage of substituent groups, and fragmentation of the heterocyclic ring. researchgate.net For this compound, fragmentation might involve the loss of the N-methyl group (CH₃), carbon monoxide (CO), or scission of the isoquinoline core.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Predicted Exact Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | 237.9862 |

| [M(⁸¹Br)+H]⁺ | 239.9842 |

| [M(⁷⁹Br)+Na]⁺ | 259.9681 |

| [M(⁸¹Br)+Na]⁺ | 261.9661 |

Note: These are theoretically calculated values.

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation Analysis

Ion mobility-mass spectrometry (IM-MS) provides information about the size, shape, and charge of an ion in the gas phase, quantified as a collision cross section (CCS) value. nih.gov This parameter is a valuable identifier, complementary to mass-to-charge ratio and retention time.

Experimentally determined CCS values for this compound are not currently available in the public domain. However, computational methods and machine learning models are increasingly used to predict CCS values for small molecules, aiding in their identification in complex mixtures. nih.govnih.govdntb.gov.ua These predictions are based on the compound's 3D structure and can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺). nih.govnih.gov The accuracy of these predictions continues to improve, making in silico CCS databases a powerful tool for compound annotation in metabolomics and other fields. nih.govsemanticscholar.org For a definitive analysis, these predicted values would require validation against an experimental CCS measurement obtained from a calibrated ion mobility-mass spectrometer. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. While an experimental spectrum for the N-methylated compound is not readily available, data for the parent compound, 7-bromoisoquinolin-1(2H)-one, provides a strong basis for interpretation. nih.gov The key difference would be the absence of the N-H stretching and bending vibrations and the presence of vibrations associated with the N-CH₃ group.

Key expected IR absorption bands include:

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹, indicating the presence of the aromatic ring.

Aliphatic C-H Stretch: Absorptions from the N-methyl group would be expected in the 2850-2960 cm⁻¹ region.

Amide C=O Stretch: A strong, sharp absorption band is characteristic of the carbonyl group in the lactam ring, typically found in the range of 1650-1680 cm⁻¹. This is often one of the most intense peaks in the spectrum.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the vibrations of the isoquinoline ring system.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the lactam ring would likely appear in the 1200-1350 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C=O and C=C stretching vibrations would also be Raman active. This technique can be particularly useful for analyzing solid samples without extensive preparation.

Table 2: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | >3000 |

| N-CH₃ | Stretching | 2850-2960 |

| C=O (Amide) | Stretching | 1650-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| C-Br | Stretching | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure and extent of conjugation. The isoquinolinone core of this compound contains a conjugated system of pi (π) electrons. This extended conjugation is expected to result in strong absorption bands in the UV region.

The spectrum would likely exhibit multiple absorption maxima (λₘₐₓ) corresponding to π → π* electronic transitions within the aromatic and lactam portions of the molecule. The position and intensity of these bands are influenced by the specific substitution pattern on the aromatic ring, including the bromine atom and the lactam carbonyl group. While specific experimental UV-Vis data for this compound is not available in surveyed literature, analysis of related isoquinoline derivatives suggests that characteristic absorptions would be present, allowing for both qualitative identification and quantitative analysis using the Beer-Lambert law.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallinity

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing, intermolecular interactions (such as π-stacking or halogen bonding), and the crystal system (e.g., monoclinic, orthorhombic).

Powder XRD (PXRD) could be used to analyze a polycrystalline sample, yielding a diffraction pattern that is characteristic of the compound's crystalline phase. This is useful for phase identification, assessment of crystallinity, and quality control of solid-state materials. Currently, no public crystallographic data for this compound is available in crystallographic databases.

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Complex Mixture Analysis

In many real-world applications, compounds are present in complex mixtures. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing such samples.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool. This compound may be amenable to GC-MS analysis. The gas chromatograph would separate the compound from other components in a mixture based on its boiling point and polarity. The mass spectrometer would then provide mass information for the eluted compound, allowing for its positive identification by comparing its mass spectrum and retention time to that of a known standard. The differentiation of regioisomers of similar bromo-substituted compounds has been successfully demonstrated using GC-MS. researchgate.netshimadzu.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful, albeit less common, technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information of nuclear magnetic resonance (NMR) spectroscopy. This technique would allow for the separation of this compound from a mixture, followed by the direct acquisition of its NMR spectrum for unambiguous structural confirmation without the need for prior isolation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is one of the most widely used hyphenated techniques for the analysis of non-volatile compounds in complex matrices. An LC-MS method would involve separating this compound from a mixture using HPLC, followed by detection and identification using a mass spectrometer (such as a Q-TOF). This approach is routinely used for the analysis of isoquinoline derivatives and other heterocyclic compounds in various samples. scielo.brnih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. For 7-Bromo-2-methylisoquinolin-1(2H)-one, these calculations would predict its electronic structure, including the distribution of electron density, and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these methods can predict various spectroscopic parameters. For instance, theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com These predicted spectra are invaluable for interpreting experimental data and confirming the compound's structure. While experimental spectral data exists for similar compounds like 7-bromoisoquinolin-1-ol, specific computational predictions for the N-methylated target compound are not found in the reviewed literature. nih.gov

Table 1: Predicted Physicochemical Properties for Isoquinoline (B145761) Analogs Note: This table is illustrative of typical data generated from computational software and is based on general predictions for related structures, not specific published studies on this compound.

| Property | Predicted Value | Method/Software |

|---|---|---|

| Molecular Weight | 240.10 g/mol | --- |

| XLogP3 | 2.1 | PubChem Prediction |

| Hydrogen Bond Donors | 0 | PubChem Prediction |

| Hydrogen Bond Acceptors | 1 | PubChem Prediction |

| Rotatable Bond Count | 0 | PubChem Prediction |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations could be used to explore its conformational landscape. Although the core isoquinolinone structure is largely rigid, simulations can reveal the flexibility of the methyl group and subtle puckering of the ring system. uq.edu.au

MD simulations are also crucial for understanding how the compound interacts with different solvents. By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can analyze the formation and dynamics of the solvation shell. This provides insight into solubility and how the solvent environment might influence the compound's conformation and reactivity. While force fields for such simulations can be generated, specific studies detailing these interactions for this compound have not been identified. uq.edu.au

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in drug discovery for predicting the interaction between a ligand (like this compound) and a biological target, typically a protein or enzyme. mdpi.com

A docking study would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation would then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.gov This analysis helps identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net Although docking studies have been performed on a wide array of quinoline (B57606) and isoquinoline derivatives to explore their potential as anticancer or antimicrobial agents, specific docking results for this compound against particular targets are not available in the reviewed literature. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Data for a Hypothetical Target Note: The following data is hypothetical to demonstrate the typical output of a docking study and is not based on actual published research for this compound.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Hypothetical Kinase 1 | XXXX | -8.5 | LYS-72, GLU-91, LEU-144 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors (physicochemical, topological, etc.) are calculated for each compound, and statistical methods are used to create a model that can predict the activity of new, untested compounds. bmc-rm.orgpensoft.net

For this compound, a QSAR study would involve a series of related isoquinolinone derivatives with measured biological activity (e.g., enzyme inhibition or cytotoxicity). researchgate.net The model could then predict the activity of this compound and guide the synthesis of new analogs with potentially improved potency. The development of such predictive models is a complex process, and no specific QSAR studies featuring this compound as a primary compound were found in the literature search. ucj.org.ua

Biological and Pharmacological Research of 7 Bromo 2 Methylisoquinolin 1 2h One

Mechanistic Investigations of Biological Activity

No studies detailing the mechanistic investigations of the biological activity of 7-Bromo-2-methylisoquinolin-1(2H)-one were found in the public domain.

Protein Binding Studies and Elucidation of Target Interactions

A thorough search of scientific literature did not yield any studies on the protein binding properties or the specific molecular targets of this compound. Consequently, there is no data available to elucidate its target interactions.

Enzyme Inhibition Profiling and Assessment of Metabolic Pathway Interference

There is no available research on the enzyme inhibition profile of this compound. Studies assessing its potential to interfere with metabolic pathways have not been published.

Modulation of Signal Transduction Pathways

Investigations into the effects of this compound on signal transduction pathways have not been reported in the scientific literature.

In Vitro Biological Activities

Specific in vitro studies to determine the biological activities of this compound are not present in available scientific literature. While related bromo-isoquinoline and quinoline (B57606) derivatives have been explored for various biological effects, this specific compound remains uncharacterized in the requested aspects.

Antimicrobial Efficacy Against Various Bacterial Strains

No published data exists detailing the screening of this compound for antimicrobial efficacy against any bacterial strains. Therefore, no data table on its minimum inhibitory concentrations (MIC) or zones of inhibition can be provided.

Antioxidant Potential and Free Radical Scavenging Activity

There are no available studies that have assessed the antioxidant potential or free radical scavenging activity of this compound. As a result, data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or other antioxidant capacity tests are not available for this specific compound.

Cytotoxic Effects on Cancer Cell Lines and Evaluation of Antiproliferative Activity

The isoquinoline (B145761) scaffold is a core component of numerous natural and synthetic compounds demonstrating significant cytotoxic and antiproliferative activities. univ.kiev.ua Research into derivatives of this structure, such as this compound, is part of a broader effort to develop more effective anticancer agents. univ.kiev.ua Studies on related bromo-substituted isoquinoline and quinazoline (B50416) compounds have consistently shown potent activity against various cancer cell lines, suggesting the therapeutic potential of this chemical class. researchgate.netnih.govnih.gov

The antiproliferative activity of isoquinolinequinones has been evaluated against gastric and leukemia cancer cell lines, with some derivatives displaying significant IC50 values in the micromolar range. researchgate.net For instance, a series of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones showed IC50 values ranging from 1.31 to 11.04 µM. researchgate.net Similarly, novel 6-bromo quinazoline derivatives have been synthesized and tested against MCF-7 (breast) and SW480 (colon) cancer cell lines, with the most potent compound showing IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. nih.gov Another related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, induced a significant dose-dependent decrease in the proliferation of leukemia cells and prompted cell death via apoptosis. nih.gov

The mechanism of action for these compounds often involves inducing apoptosis, as evidenced by DNA fragmentation and caspase-3 activation assays. nih.gov The cytotoxic effects are often selective for tumor cells over non-tumorigenic cell lines. For example, one 6-bromo quinazoline derivative showed an IC50 value of 84.20 ± 1.72 µM on a normal cell line, indicating a degree of selectivity. nih.gov The development of compounds based on the this compound scaffold is often linked to targeting specific proteins implicated in cancer progression, such as bromodomains. nih.govnih.gov Inhibition of these targets, like BRD7, has been shown to reduce cell proliferation in prostate cancer models. nih.gov

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 6-Bromo-7-anilino-1-arylisoquinolinequinones | Gastric, Leukemia | 1.31 - 11.04 µM | researchgate.net |

| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | 15.85 ± 3.32 µM | nih.gov |

| 6-Bromo quinazoline derivatives | SW480 (Colon) | 17.85 ± 0.92 µM | nih.gov |

| 6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | Leukemia (L1210, HL-60, U-937) | Significant antiproliferative and apoptotic activities | nih.gov |

Anti-inflammatory Properties Through Kinase Inhibition Mechanisms

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many inflammatory diseases. nih.govmdpi.com The inhibition of specific kinases is a well-established therapeutic strategy for controlling inflammatory responses. nih.gov Small molecule kinase inhibitors, such as those based on heterocyclic scaffolds like isoquinolinone, can suppress inflammation by blocking the production of pro-inflammatory cytokines and mediators. nih.govnih.gov

The anti-inflammatory effects of kinase inhibitors are often mediated through the suppression of pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. benthamscience.com For example, the kinase inhibitor BX795 has been shown to suppress inflammatory responses by inhibiting multiple kinases, including those involved in the activation of NF-κB and other inflammatory pathways. nih.gov This leads to a reduction in pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. nih.gov

While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided context, the general principle of targeting kinases to achieve an anti-inflammatory effect is highly relevant. benthamscience.com The development of selective inhibitors for kinases like p38 mitogen-activated protein kinase (MAPK) demonstrates the potential for potent anti-inflammatory agents derived from novel chemical scaffolds. nih.gov A p38 MAPK inhibitor, AS1940477, potently inhibited the production of multiple pro-inflammatory cytokines in human peripheral blood mononuclear cells and was effective in animal models of inflammation. nih.gov This highlights the therapeutic potential of developing compounds like this compound as kinase inhibitors for treating inflammatory disorders.

Bromodomain Binding and Selective Inhibition (e.g., BRD7)

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the epigenetic regulation of gene expression. nih.govnih.gov Bromodomain-containing protein 7 (BRD7) is a component of chromatin remodeling complexes and has been implicated in the progression of multiple cancers, including prostate cancer. nih.govnih.govscienceopen.com This makes it an attractive target for therapeutic intervention.

The rational design of selective chemical probes to study and inhibit BRD7 function is an active area of research. nih.govnih.gov Using the crystal structures of BRD7, researchers have identified a unique binding pocket that can be exploited to develop selective inhibitors. nih.govnih.gov A series of ligands based on scaffolds related to isoquinolinone have been synthesized to occupy this specific binding region. nih.gov This approach has led to the identification of inhibitors that bind to the BRD7 bromodomain with submicromolar affinity and exhibit increased selectivity over other bromodomains like BRD9. nih.govnih.gov

These selective inhibitors maintain crucial interactions with key amino acid residues, such as asparagine and tyrosine, which are critical for binding to acetylated lysine. nih.govnih.gov The validation of these compounds in cell-based prostate cancer models has confirmed their utility and selectivity. nih.gov For instance, treatment of LNCaP prostate cancer cells with a selective BRD7 inhibitor led to a reduction in androgen receptor (AR) target gene expression and decreased cell proliferation. nih.gov This demonstrates the potential of compounds derived from the isoquinolinone scaffold, such as this compound, to act as selective BRD7 inhibitors for cancer therapy.

Topoisomerase Inhibition Studies (for related pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds)

Topoisomerases are essential enzymes that manage DNA topology during critical cellular processes like replication and transcription. nih.gov They are a validated target for anticancer drugs, with inhibitors stabilizing the enzyme-DNA cleavage complex, leading to cell death. nih.gov Fused heterocyclic systems based on the isoquinoline core have emerged as potent topoisomerase inhibitors. nih.gov

Specifically, the pyrrolo[2,1-a]isoquinoline scaffold, which is structurally related to isoquinolin-1(2H)-ones, is found in a number of natural and synthetic molecules with significant cytotoxic activity and topoisomerase inhibitory function. nih.gov Lamellarin D, a natural product with this scaffold, is a potent inhibitor of both nuclear and mitochondrial topoisomerase I and exhibits strong cytotoxicity against a wide range of cancer cell lines. nih.gov

Another related class of compounds, the indenoisoquinolines, has also been developed as topoisomerase I inhibitors. nih.gov By incorporating a nitrogen atom into the aromatic system to create 7-azaindenoisoquinolines, researchers aimed to enhance the molecule's ability to stabilize the topoisomerase I-DNA cleavage complex through improved π-π stacking interactions. nih.gov These studies show that the core isoquinoline structure is a versatile platform for developing potent topoisomerase inhibitors, suggesting that derivatives like this compound could be explored for similar activity.

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity and selectivity of lead compounds. For molecules based on the isoquinoline scaffold, the nature and position of substituents have a profound impact on their pharmacological properties. researchgate.netnih.gov

In the context of BRD7 bromodomain inhibitors, SAR studies have been crucial for enhancing potency and selectivity. nih.gov By systematically modifying a series of ligands designed to fit a specific binding pocket in BRD7, researchers identified that certain substituents could increase affinity and selectivity over the closely related BRD9. nih.gov This involves targeting unique structural features within the BRD7 binding cleft. nih.gov

For isoquinolinequinones with antiproliferative activity, SAR analysis has indicated that the biological effect is partly dependent on the electronic properties of substituents on the core scaffold. researchgate.net The presence of a bromine atom, as in this compound, can significantly influence the molecule's electronic distribution and, consequently, its interaction with biological targets. researchgate.net Studies on quinazolinone-based inhibitors of cyclin-dependent kinase 9 (CDK9) also highlight the importance of substituents. For example, a methyl group and a meta-bromophenyl group were found to occupy specific regions of the ATP binding site, contributing to the compound's inhibitory activity. mdpi.com These examples underscore how specific substituents, such as the bromo and methyl groups on the this compound core, are critical determinants of biological potency and selectivity.

| Compound Class | Substituent/Modification | Observed Effect | Target | Reference |

|---|---|---|---|---|

| BRD7 Bromodomain Inhibitors | Designed to occupy a unique binding cleft | Increased selectivity toward BRD7 over BRD9 | BRD7 | nih.gov |

| 7-Anilino-1-arylisoquinolinequinones | Nitrogen and bromine substituents | Modulation of antiproliferative activity via push-pull electronic effects | Cancer Cells | researchgate.net |

| Quinazolinone Derivatives | Methyl group and m-bromophenyl group | Contact with key residues (Phe103) in the enzyme binding site | CDK9 | mdpi.com |

| Quinazolinone Derivatives | Iodine at position 6 | Sub-micromolar activity (IC50 = 0.639 µM) | CDK9 | mdpi.com |

Conformational Analysis and Pharmacophore Mapping

Conformational analysis and pharmacophore mapping are computational techniques used to understand the three-dimensional (3D) structural requirements for a molecule to bind to a biological target and exert its effect. zenodo.orgslideshare.net A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. science.gov

For inhibitors targeting structured proteins like bromodomains, understanding the binding mode is critical. nih.gov Binding mode analysis, a form of conformational analysis, reveals how a ligand orients itself within the active site. nih.govnih.gov For BRD7 inhibitors, analysis showed that the ligands occupy a specific cleft and make key hydrogen bonding and hydrophobic interactions with the protein. nih.gov This information is invaluable for designing new molecules with improved affinity and selectivity.

Pharmacophore mapping is often used in virtual screening to identify new potential leads from large chemical databases. zenodo.orgscience.gov By creating a pharmacophore model based on known active compounds, researchers can filter databases to find novel molecules that fit the required 3D arrangement of chemical features. zenodo.org This approach has been successfully applied to identify new inhibitors for various targets. science.gov For a molecule like this compound, these methods can be used to predict its likely conformation when binding to a target like BRD7 and to guide the design of next-generation derivatives with enhanced pharmacological profiles.

Fragment-Based Drug Design (FBDD) Strategies for Lead Optimization

Fragment-Based Drug Design (FBDD) has emerged as a powerful methodology in modern drug discovery, offering an efficient alternative to traditional high-throughput screening (HTS). lifechemicals.comnih.gov The core principle of FBDD involves screening libraries of low-molecular-weight compounds, or "fragments," against a biological target. nih.gov These fragments, due to their smaller size and lower complexity, can explore the binding landscape of a target protein more effectively, often identifying interaction points that larger molecules might miss. nih.gov Once a fragment hit is identified and its binding mode is characterized, typically through biophysical methods like X-ray crystallography or NMR spectroscopy, a lead optimization process begins. nih.gov

The isoquinolinone scaffold, a core component of this compound, is a recognized pharmacophore in the development of inhibitors for targets such as Poly(ADP-ribose) polymerase-1 (PARP1). nih.govnih.gov PARP1 is a key enzyme in the DNA damage repair pathway and has become a significant target for anticancer therapies. nih.govmdpi.com In the context of FBDD, a simple isoquinolinone core could serve as an initial fragment hit that binds to the nicotinamide-binding pocket of the PARP1 active site. mdpi.comresearchgate.net

Lead optimization from such a fragment involves several key strategies to elaborate on the initial hit and improve its potency and drug-like properties. lifechemicals.com

Fragment Growing: This is a primary strategy where the initial fragment is systematically built upon, adding new functional groups to extend into adjacent pockets of the target protein. lifechemicals.com For the isoquinolinone core, this could involve adding substituents at various positions. The introduction of the bromine atom at the 7-position and the methyl group at the 2-position of the isoquinolinone scaffold to create this compound exemplifies a "growing" strategy. These additions are designed to form new, favorable interactions with amino acid residues in the target's binding site, thereby increasing binding affinity and potency.

Fragment Merging: This approach is used when two or more fragments are found to bind to adjacent or overlapping sites on the target. A new, larger molecule is then designed to incorporate the key features of both fragments, potentially leading to a significant increase in affinity. lifechemicals.com

Fragment Linking: When two fragments bind to distinct, nearby sites, they can be connected using a chemical linker. The challenge in this strategy lies in designing a linker of the appropriate length and flexibility to maintain the optimal binding orientation of both original fragments. lifechemicals.com

The development of potent PARP1 inhibitors based on the isoquinolinone scaffold is an iterative process of designing, synthesizing, and testing new analogues to build a detailed Structure-Activity Relationship (SAR). nih.gov This process aims to optimize potency, selectivity, and pharmacokinetic properties, transforming a low-affinity fragment into a viable lead compound. nih.gov

Bioisosteric Replacements within the Isoquinolone Scaffold in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its biological activity, improve its absorption, distribution, metabolism, and excretion (ADME) properties, or reduce toxicity. nih.gov The strategy involves the substitution of an atom, ion, or functional group with another that exhibits similar physicochemical properties, leading to a new molecule that retains or improves upon the desired biological effect. nih.gov

In the design of PARP1 inhibitors, the isoquinolinone scaffold found in this compound is considered a privileged structure. It effectively mimics the nicotinamide (B372718) moiety of the natural substrate NAD+, allowing it to sit within the enzyme's catalytic pocket. mdpi.com However, this scaffold is not unique, and several other heterocyclic systems have been successfully employed as bioisosteres.

Scaffold Hopping: The isoquinolinone ring system itself can be considered a bioisostere for other scaffolds known to inhibit PARP1. This practice, often called "scaffold hopping," allows medicinal chemists to explore novel chemical space, potentially overcoming issues like poor pharmacokinetics or patentability associated with an existing scaffold. nih.gov Privileged scaffolds that are often considered bioisosteric to isoquinolinones in this context include:

Phthalazinones rsc.org

Quinazolinones mdpi.comrsc.org

Naphthyridinones nih.gov

Benzimidazoles mdpi.com

These scaffolds maintain the key pharmacophoric features—typically an aromatic ring system and a hydrogen-bond-accepting carboxamide-like moiety—required for binding to the Gly863 and Ser904 residues in the PARP1 active site. mdpi.com

Substituent Replacement: Beyond scaffold hopping, bioisosteric replacement is also crucial for optimizing the substituents on the core ring. In this compound, the bromine atom at the 7-position is a key feature. Bromine, a halogen, is often used to fill a specific hydrophobic pocket and can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity. However, it can be replaced by other groups to fine-tune the molecule's properties.

The following table illustrates potential bioisosteric replacements for the 7-bromo substituent:

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Bromo (-Br) | Chloro (-Cl), Fluoro (-F) | Modulate electronegativity, size, and halogen bond strength. |

| Bromo (-Br) | Trifluoromethyl (-CF3) | Increase lipophilicity and potentially block metabolic sites. |

| Bromo (-Br) | Cyano (-CN) | Act as a hydrogen bond acceptor and mimic the steric profile. |

| Bromo (-Br) | Isopropyl (-CH(CH3)2) | Explore hydrophobic interactions with a non-halogen group. |

These modifications are integral to the lead optimization process, allowing for the systematic modulation of a compound's steric, electronic, and lipophilic properties to achieve a superior pharmacological profile. rsc.org

Applications in Chemical Biology and Materials Science Research

Utilization as a Molecular Probe in Complex Biological Systems

While direct studies detailing the use of 7-Bromo-2-methylisoquinolin-1(2H)-one as a molecular probe are not extensively documented in current literature, the inherent properties of the isoquinoline (B145761) scaffold suggest its potential in this area. Molecular probes are crucial for understanding complex biological systems, and the development of novel probes is a continuous effort. The structural framework of this compound could be functionalized to incorporate fluorophores or other reporter groups, enabling the tracking and visualization of biological processes. The lipophilicity, which can be influenced by substituents like the bromo and methyl groups, may affect its ability to cross biological membranes, a key characteristic for intracellular probes. Further research is required to explore and validate its application as a molecular probe.

Role as a Privileged Building Block for the Synthesis of More Complex Bioactive Molecules

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in numerous biologically active compounds and pharmaceuticals. rsc.orgnih.gov This makes this compound a valuable starting material for the synthesis of more intricate and potentially therapeutic molecules. nih.gov The bromine atom at the 7-position is a particularly useful functional group, serving as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. jptcp.comresearchgate.net This allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize biological activity. researchgate.net

Nitrogen-containing heterocyclic compounds, including isoquinoline derivatives, are prevalent in both naturally occurring bioactive compounds and synthetic drugs. jptcp.com Research into bromo-isoquinoline derivatives has indicated their potential as lead molecules for developing agents with analgesic and anti-inflammatory properties. jptcp.comjptcp.com The ability to modify the this compound backbone through established synthetic methodologies opens avenues for the discovery of novel therapeutics. researchgate.net

Below is a table summarizing the potential of isoquinoline derivatives in drug discovery:

| Therapeutic Area | Potential of Isoquinoline Derivatives |

| Oncology | Certain isoquinoline derivatives have shown efficacy against various cancer cell lines. smolecule.com |

| Infectious Diseases | Derivatives have exhibited antimicrobial and antiviral properties. ontosight.aiamerigoscientific.com |

| Inflammation | Bromo-isoquinoline derivatives are being investigated as potential anti-inflammatory agents. jptcp.comresearchgate.net |

| Neurological Disorders | The isoquinoline core is present in alkaloids with effects on the central nervous system. rsc.org |

Potential in Developing Novel Materials with Specific Electronic or Optical Properties

The applications of isoquinoline derivatives extend beyond biology into the realm of materials science. amerigoscientific.com These compounds are being explored for the development of advanced materials with unique electronic and optical characteristics. numberanalytics.com For instance, isoquinoline-based polymers and copolymers are under investigation for their potential use in creating conductive materials, optical materials, and sensors. amerigoscientific.com The tunable nature of the isoquinoline structure allows for the design of materials with tailored electrical, optical, and mechanical properties. amerigoscientific.comnumberanalytics.com

Specifically, isoquinoline derivatives have been studied for their potential as:

Organic Light-Emitting Diodes (OLEDs): Isoquinoline-based materials have shown promise as emitters and charge transport materials in OLEDs. numberanalytics.com

Energy Storage: These compounds have been investigated as potential electrode materials for batteries and supercapacitors. numberanalytics.com

Corrosion Inhibitors: The heterocyclic nature of isoquinolines makes them effective corrosion inhibitors for various metals. acs.orgwikipedia.org

A study on quinolinic-isoquinolinic derivatives highlighted their potential as reversible electrochromic materials, where the molecular structure and substituents significantly influence the electrochemical and optical properties. mdpi.comresearchgate.net Although specific data for this compound in these applications is limited, its structural similarity to other studied isoquinolines suggests it could be a candidate for further investigation in materials science.

Integration into DNA-Encoded Library (DEL) Synthesis and High-Throughput Screening

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery of new bioactive molecules. This technology involves the synthesis of vast libraries of small molecules, each tagged with a unique DNA barcode that encodes its chemical structure. The bromine atom on this compound makes it a suitable building block for DEL synthesis. The reactivity of the bromine atom allows for its conjugation to other chemical moieties under conditions that are compatible with the stability of the DNA tag.

The general process of utilizing a building block like this compound in DEL synthesis would involve:

Attachment to a DNA Oligonucleotide: The building block is covalently linked to a DNA strand.

Combinatorial Synthesis: The attached building block is then reacted with a diverse set of other chemical building blocks in a stepwise and controlled manner. After each synthetic step, a new DNA tag is ligated to the growing molecule's DNA barcode to record the chemical transformation.

Affinity-Based Screening: The entire library, containing potentially billions of different compounds, is incubated with a protein target of interest.

Identification of Binders: Compounds that bind to the target are isolated, and their DNA barcodes are amplified and sequenced to reveal their chemical structures.

This high-throughput screening method accelerates the identification of lead compounds for drug discovery. The inclusion of diverse and structurally interesting building blocks like this compound is crucial for expanding the chemical space of these libraries and increasing the probability of discovering novel and potent bioactive molecules.

Q & A

Q. What are the standard synthetic routes for 7-Bromo-2-methylisoquinolin-1(2H)-one, and how can intermediates be purified?

Methodological Answer: A common synthesis involves bromination of precursor isoquinolinones. For example, 7-amino-3,4-dihydro-1(2H)-isoquinolinone can be treated with 48% aqueous HBr in acetonitrile at 0°C to introduce bromine . Purification typically employs flash column chromatography with gradients (e.g., 0–10% MeOH in EtOAc) to isolate intermediates . Recrystallization from ethanol is another method for final product isolation .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: 1H and 13C NMR are critical for structural confirmation. For example:

- 1H NMR (DMSO-d6): Peaks at δ 7.91 (d, J=2.2 Hz, aromatic H), 3.78–3.63 (m, methylene H), and 2.16 (s, CH3) .

- 13C NMR : Signals at δ 162.63 (C=O), 137.28 (quaternary C-Br), and 30.42 (CH3) .

HRMS (ESI-QTOF) confirms molecular weight (e.g., [M+H]+ observed at m/z 283.0444) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Classified as hazardous due to skin/eye irritation and organ toxicity . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Quench reactions with NaHCO3 to neutralize residual HBr . Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

- Temperature Control : Maintain 0°C during bromination to minimize side reactions .

- Catalyst Screening : Explore Lewis acids (e.g., FeCl3) to enhance electrophilic substitution.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for improved solubility .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry.

Data Contradiction Analysis:

reports 53% yield via HBr, while achieves higher yields (e.g., 68%) using gradient chromatography. This suggests purification efficiency impacts overall yield more than reaction conditions.

Q. How do crystallographic data inform the compound’s reactivity?

Methodological Answer: X-ray crystallography reveals planar isoquinolinone rings and Br-C bond angles (e.g., α = 88.7°, β = 83.8° in triclinic crystals) . These structural features suggest:

- Electrophilic Sites : Br and carbonyl groups are susceptible to nucleophilic attack.

- Stacking Interactions : Planarity may facilitate π-π interactions in catalytic systems.

Q. What computational methods predict the compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- QSAR Models : Correlate substituent effects (e.g., Br vs. Cl) with biological activity data from analogs .

Q. How can contradictory NMR data be resolved in structural assignments?

Methodological Answer:

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) causing signal splitting .

- COSY/HSQC : Confirm coupling patterns and carbon-proton correlations .

- Isotopic Labeling : Introduce 13C/15N to trace ambiguous signals.

Q. What strategies validate the compound’s stability under experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。